molecular formula C17H19NO2 B5622007 N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5622007
M. Wt: 269.34 g/mol
InChI Key: CSHGKILTIMHUOA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative with the molecular formula C₁₇H₁₉NO₂ and a molecular weight of 269.34 g/mol (). Its structure features two aromatic rings: a 4-methoxyphenyl group attached to the acetamide backbone and a 2-ethylphenyl substituent on the nitrogen atom (SMILES: CCc1ccccc1NC(Cc1ccc(cc1)OC)=O).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-14-6-4-5-7-16(14)18-17(19)12-13-8-10-15(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHGKILTIMHUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Acylation Reaction: The starting materials, 2-ethylphenylamine and 4-methoxyphenylacetic acid, undergo an acylation reaction. This can be facilitated by using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

    Condensation Reaction: The acylated intermediate is then subjected to a condensation reaction with acetic anhydride or acetyl chloride to form the final product.

The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its amide group is a common motif in drug molecules, and modifications to its structure can lead to the development of compounds with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s bioactivity and physicochemical behavior can be contextualized by comparing it to acetamide derivatives with modifications in aryl substituents, heterocyclic moieties, or functional groups. Below is a detailed analysis:

Table 1: Comparison of Key Acetamide Derivatives
Compound Name & Structure Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity & Notes Reference
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide (Target) 269.34 2-ethylphenyl, 4-methoxyphenyl Physicochemical properties suggest potential CNS permeability; bioactivity not specified.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Not provided Pyrrolidine-quinazoline sulfonyl, 4-methoxyphenyl Remarkable anticancer activity (MTT assay) against HCT-1, SF268, and MCF-7 cell lines.
N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (Compound 3a) Not provided Naphthyl, 4-methoxyphenethyl Hypoglycemic agent: IC₅₀ = 69 µM; reduces blood sugar by 25.1% in rat models.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) 422.54 Piperazine-thiazole, p-tolyl Potential MMP inhibitor; synthesized with 75% yield, mp 289–290°C.
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinon-2-yl)thio]acetamide (Compound 9) Not provided Quinazolinone-thioether, trimethoxybenzyl Moderate antitumor activity (MGI% = 10%).
N-(4-hydroxyphenethyl)acetamide (Compound 2) Not provided 4-hydroxyphenethyl Cytotoxic activity: 38.3% mortality in brine shrimp assay.

Pharmacological and Functional Insights

Anticancer Activity
  • Compound 38 () outperforms the target compound in anticancer efficacy due to its pyrrolidin-1-ylquinazoline sulfonyl group, which enhances interactions with cancer cell targets. The target’s lack of a sulfonyl or heterocyclic group may limit similar potency.
  • Compound 3.1.3 (), a thiazole-linked acetamide, demonstrates superior antitumor activity, emphasizing the role of benzothiazole and chlorophenyl groups in enhancing cytotoxicity.
Metabolic Activity
  • Compound 3a () shares a 4-methoxyphenyl group with the target but incorporates a naphthyl moiety, contributing to its hypoglycemic effects. The target’s 2-ethylphenyl group may reduce metabolic activity due to steric hindrance or altered receptor binding.
Anti-inflammatory Potential
  • The piperazine-thiazole framework likely facilitates enzyme binding, which the target’s simpler structure lacks.
Cytotoxicity and Solubility
  • N-(4-hydroxyphenethyl)acetamide () shows moderate cytotoxicity, but its hydroxyl group improves solubility compared to the target’s methoxy and ethyl substituents. The target’s higher logP (3.39 vs. ~1–2 for polar analogs) suggests better membrane permeability but poorer aqueous solubility.

Key Structural-Activity Relationships (SAR)

Substituent Position : The 2-ethylphenyl group in the target may hinder interactions compared to 4-substituted phenyl analogs (e.g., Compound 38), which align better with target receptors.

Heterocyclic Additions : Derivatives with piperazine , thiazole , or quinazoline moieties (Evidences 2, 10, 12) show enhanced bioactivity due to additional binding sites.

Functional Group Impact : Sulfonyl () and thioether () groups improve anticancer activity, while hydroxyl groups () enhance solubility at the cost of permeability.

Biological Activity

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is a compound belonging to the class of aromatic amides, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3, with a molecular weight of approximately 314.36 g/mol. Its structure includes an acetamide group linked to a 2-ethylphenyl moiety and a 4-methoxyphenyl group. The presence of these functional groups contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC18H20N2O3
Molecular Weight314.36 g/mol
Functional GroupsAcetamide, Aromatic Amine

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit anti-inflammatory, analgesic, and potential anticancer properties by modulating the activity of specific enzymes involved in these pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
  • Anti-inflammatory Activity: It may reduce the expression of inflammatory markers such as COX-2 and iNOS, leading to decreased inflammation.
  • Anticancer Potential: Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.

Pharmacological Evaluations

  • Anti-Cholinesterase Activity:
    Research has indicated that compounds structurally similar to this compound exhibit significant inhibition of AChE and BChE. For instance, derivatives with similar acetamide structures have shown IC50 values ranging from 21.3 µM to 28.3 µM against AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Effects:
    Studies have demonstrated that related compounds significantly decrease COX-2 expression and prostaglandin E2 levels in vitro. The inhibition of these pathways suggests that this compound could be explored for its anti-inflammatory properties .
  • Anticancer Activity:
    In vitro tests have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 and A549. For example, a similar compound showed an IC50 value of 3.0 µM against A549 cells, indicating strong anticancer potential .

Case Studies

  • Synthesis and Evaluation Against AChE:
    A study synthesized various acetamide derivatives, including those similar to this compound, and evaluated their inhibitory effects on AChE. The results indicated that specific substitutions significantly affected potency, with some derivatives achieving IC50 values as low as 26 µM .
  • Inhibition of Inflammatory Markers:
    Another investigation focused on the anti-inflammatory properties of related compounds showed that they effectively reduced the levels of inflammatory cytokines in cell cultures. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide?

  • Methodology : While direct synthesis data for this compound is not reported, analogous acetamide derivatives (e.g., 4-methoxyphenyl-substituted compounds) are synthesized via nucleophilic substitution or condensation reactions. For example, compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () were prepared using coupling reactions between activated acetamide intermediates and substituted aryl groups. Optimize yields (e.g., 50–80%) by controlling reaction temperature (e.g., reflux in acetonitrile) and stoichiometry of reagents like sodium iodide or chlorotrimethylsilane (TMS-Cl) .
  • Key Parameters : Monitor reaction progress via TLC, and purify via recrystallization (melting points: 153–197°C, depending on substituents) .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl and ethylphenyl groups) and acetamide NH (δ ~10 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns using ESI-MS or HRMS .
  • Elemental Analysis : Validate C, H, N content (e.g., <0.4% deviation from calculated values) .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Solubility : Similar acetamides show limited aqueous solubility (>61.3 µg/mL in DMSO or acetonitrile). Pre-solubilize in DMSO (≤0.1% v/v) for cell-based assays to avoid solvent toxicity .
  • Stability : Store at –20°C under inert atmosphere; monitor degradation via LC-MS over 48-hour periods in buffer solutions (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity for this compound?

  • SAR Strategies :

  • Compare substituent effects: Replace the 2-ethylphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess adenosine A2B receptor binding () or anti-cancer activity (e.g., IC50 values against HCT-116 or MCF-7 cells) .
  • Modify the acetamide linker: Introduce sulfonyl or quinazoline moieties to enhance target selectivity (e.g., 10-fold potency differences observed in related compounds) .
    • Data Interpretation : Use dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What crystallographic and computational methods validate the compound’s conformation?

  • X-ray Crystallography : For analogs like N-(4-methoxyphenyl)acetamide , resolve crystal structures to confirm dihedral angles between aromatic rings (e.g., 15–25°) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level; compute electrostatic potential maps to predict binding sites .

Q. How can conflicting biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Experimental Design :

  • Dose Range Testing : Evaluate cytotoxicity (CC50) in normal cell lines (e.g., HEK-293) alongside therapeutic efficacy (e.g., IC50 in cancer cells) to calculate selectivity indices .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target pathways (e.g., mitochondrial stress markers) .
    • Case Study : Compounds with anti-Alzheimer’s activity in docking studies ( ) may require in vivo validation to address discrepancies between computational and phenotypic assays.

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